molecular formula C10H11NO B1330164 2,3-dihydro-1H-indene-1-carboxamide CAS No. 33695-57-7

2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B1330164
CAS No.: 33695-57-7
M. Wt: 161.2 g/mol
InChI Key: DZGMFITYAJIDHR-UHFFFAOYSA-N
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Description

Significance of the Dihydroindene Scaffold in Medicinal and Organic Chemistry

The dihydroindene, or indane, scaffold is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. This rigid, three-dimensional structure serves as a valuable framework in the design of new therapeutic agents. researchgate.netresearchgate.net Its importance is highlighted by its incorporation into established drugs like the anti-inflammatory agent Sulindac. tudublin.ie The indane skeleton's conformational rigidity makes it an attractive starting point for developing conformationally restricted analogues of biologically active molecules. researchgate.net

In organic chemistry, the dihydroindene scaffold provides a versatile platform for a variety of chemical transformations. Researchers have developed numerous synthetic protocols to access and functionalize this core structure, enabling the creation of diverse libraries of compounds for biological screening. researchgate.netchemicalbook.comprepchem.com The ability to introduce a wide range of substituents at various positions on the dihydroindene ring system allows for fine-tuning of the molecule's physicochemical properties and biological activity. nih.govmdpi.com

Overview of Research Trajectories for 2,3-Dihydro-1H-indene-1-carboxamide Derivatives

Research into derivatives of this compound has explored a multitude of therapeutic areas, leading to the discovery of compounds with a range of biological activities. These investigations often involve modifying the core structure to enhance potency, selectivity, and other drug-like properties.

One significant area of research has been the development of anti-inflammatory agents . By creating conformationally rigid analogues of known anti-inflammatory drugs, scientists have synthesized indan-1-carboxylic acid derivatives with potent activity in preclinical models. researchgate.net

Another prominent research direction is in the field of oncology . Derivatives of the dihydroindene scaffold have been investigated as potential anticancer agents, targeting various mechanisms involved in tumor growth and progression. For instance, some derivatives have been designed as tubulin polymerization inhibitors, which disrupt the formation of microtubules essential for cell division. nih.govgoogle.com Others have been developed as selective inhibitors of specific kinases, such as discoidin domain receptor 1 (DDR1), which plays a role in pancreatic cancer. acs.org The hybridization of the indanone ring system with other bioactive fragments has also been explored as a strategy to enhance anti-cancer activity. researchgate.net

Furthermore, derivatives of 2,3-dihydro-1H-indene have been explored for their potential in treating neurodegenerative diseases , such as Alzheimer's disease. Research has focused on designing multi-targeted agents that can inhibit key enzymes like cholinesterases and prevent the aggregation of amyloid-beta peptides, both of which are hallmarks of the disease. nih.gov

The versatility of the dihydroindene scaffold is further demonstrated by the synthesis of derivatives with other biological activities, including melatonergic ligands for potential use in sleep disorders and inhibitors of carbonic anhydrase with applications in various therapeutic areas. researchgate.netnih.gov

Interactive Data Table: Research on this compound Derivatives

Derivative ClassTherapeutic Target/AreaKey Findings
Indan-1-carboxylic acidsAnti-inflammatoryPotent activity in rat models. researchgate.net
2-Amino-2,3-dihydro-1H-indene-5-carboxamidesDDR1 Inhibitors (Anticancer)Selective inhibition of DDR1 kinase. acs.org
Dihydro-1H-indene derivativesTubulin Polymerization Inhibitors (Anticancer)Inhibition of tubulin polymerization and anti-angiogenic activity. nih.gov
5,6-Dimethoxy-1H-indene-2-carboxamidesMulti-targeted Anti-Alzheimer AgentsInhibition of cholinesterases and amyloid-beta aggregation. nih.gov
Chiral 2,3-dihydro-1H-indene derivativesMelatonergic LigandsDevelopment of MT2-selective agonists. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGMFITYAJIDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955314
Record name 2,3-Dihydro-1H-indene-1-carboximidic acid
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33695-57-7
Record name 2,3-Dihydro-1H-indene-1-carboxamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indan-1-carboxamide
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Record name 2,3-Dihydro-1H-indene-1-carboximidic acid
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Record name Indan-1-carboxamide
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Synthetic Methodologies and Chemical Transformations of 2,3 Dihydro 1h Indene 1 Carboxamide and Its Derivatives

General Synthesis Strategies for the 2,3-Dihydro-1H-indene Core

The formation of the bicyclic indane system is a critical first step in the synthesis of 2,3-dihydro-1H-indene-1-carboxamide. This can be achieved through the modification of existing indene (B144670) structures or by constructing the ring system via cyclization reactions.

A straightforward method for obtaining the 2,3-dihydro-1H-indene (indane) core is through the reduction of indene. wikipedia.org Indene, which is naturally present in coal tar, possesses a double bond in its five-membered ring that can be readily hydrogenated. wikipedia.orgrsc.org

Catalytic hydrogenation is the most common method for this transformation. The reaction typically involves treating indene with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). manchesterorganics.com This process saturates the double bond in the cyclopentene (B43876) ring to yield the stable 2,3-dihydro-1H-indene scaffold. wikipedia.org

A representative reaction is the hydrogenation of 1,4-dimethyl-indene-2-carboxylic acid in an ethanol-water mixture over a 10% palladium on carbon catalyst at ambient temperature, which yields cis-2,3-dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid with high efficiency. manchesterorganics.com

Table 1: Synthesis of Dihydroindene Core from Indene Derivatives
Starting MaterialReagents and ConditionsProductYieldReference
1,4-Dimethyl-indene-2-carboxylic acidH2, 10% Pd/C, Ethanol/Water, Ambient Temperaturecis-2,3-Dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid93% manchesterorganics.com
IndeneH2, Pd/C2,3-Dihydro-1H-indene (Indane)High wikipedia.org

Intramolecular cyclization reactions are a powerful tool for constructing the 2,3-dihydro-1H-indene skeleton from acyclic precursors. A prominent example is the Friedel-Crafts acylation of 3-arylpropanoic acids. For instance, treating 3-(3,4,5-trimethoxyphenyl)propanoic acid with polyphosphoric acid (PPA) at elevated temperatures leads to intramolecular cyclization to form 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one. nih.gov

Another important cyclization method is the Nazarov cyclization, which has been utilized to synthesize various indenyl glycines from dienylaziridines. nih.gov This reaction proceeds through an electrocyclic ring closure of a divinyl ketone or its precursor. Additionally, metal-catalyzed cyclizations offer a versatile approach. For example, rhodium(I) catalysts can mediate the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to produce indene derivatives, which can then be reduced to the dihydroindene core. chemicalbook.com

Table 2: Cyclization Reactions for Dihydroindene Scaffold Formation
Starting Material(s)Catalyst/ReagentConditionsProductReference
3-(3,4,5-trimethoxyphenyl)propanoic acidPolyphosphoric acid (PPA)90 °C, 2 h5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one nih.gov
3-(2-Cyanophenyl)propanoic acidNot specifiedNot specified2,3-dihydro-1-oxo-1H-indene-4-carbonitrile chemicalbook.com
DienylaziridinesLewis Acid (e.g., BF3·Et2O)VariesIndenyl glycines nih.govrsc.org

Functional Group Interconversions and Derivatization

Once the 2,3-dihydro-1H-indene core is established, various functional group interconversions can be employed to synthesize this compound and its derivatives.

The most direct route to this compound involves the amidation of its corresponding carboxylic acid, 2,3-dihydro-1H-indene-1-carboxylic acid. nih.govmdpi.com This transformation can be achieved through several standard methods. One common approach is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with ammonia. khanacademy.orgyoutube.com Alternatively, direct condensation of the carboxylic acid with an amine can be mediated by coupling agents. nih.gov For example, titanium tetrachloride (TiCl₄) has been shown to facilitate the amidation of carboxylic acids with amines in pyridine (B92270) at 85 °C, providing the corresponding amides in good yields. nih.gov

The precursor, 2,3-dihydro-1H-indene-1-carboxylic acid, can be synthesized through the carboxylation of a suitable indane derivative. A common method involves the hydrolysis of the corresponding nitrile, 2,3-dihydro-1H-indene-1-carbonitrile. nih.gov

Table 3: Amidation and Carboxylation Reactions
Starting MaterialReagentsConditionsProductReference
2,3-Dihydro-1H-indene-1-carboxylic acid1. SOCl₂; 2. NH₃VariesThis compound khanacademy.orgyoutube.com
Carboxylic Acid and AmineTiCl₄, Pyridine85 °CAmide nih.gov
2,3-Dihydro-1H-indene-1-carbonitrileAcid or Base HydrolysisVaries2,3-Dihydro-1H-indene-1-carboxylic acid nih.gov

Oxidation and reduction reactions are crucial for manipulating the functional groups on the 2,3-dihydro-1H-indene ring. The reduction of 1-indanones is a key step in many synthetic routes. nih.gov For instance, 1-indanones can be reduced to 1-indanols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net Further reduction can lead to the fully saturated indane ring. Asymmetric reduction of indanones, using catalysts like Ru(II) complexes, can produce chiral indanols, which are valuable intermediates for enantioselective syntheses. whiterose.ac.uk

Conversely, oxidation of the indane ring can introduce new functionalities. For example, the oxidation of 1-indanone (B140024) with selenium dioxide can yield ninhydrin (B49086) (2,2-dihydroxy-1H-indene-1,3(2H)-dione), a compound widely used in analytical chemistry.

Table 4: Oxidation and Reduction of the Indene Ring
Starting MaterialReagent/CatalystConditionsProductReference
1-IndanoneLiAlH₄THF1-Indanol researchgate.net
3-Aryl-1-indanonesRu(II) catalyst, HCOOH/Et₃N30 °C, 24 hChiral 3-aryl-1-indanols whiterose.ac.uk
1-IndanoneSelenium dioxide (SeO₂)VariesNinhydrinN/A

Nucleophilic substitution reactions on the 2,3-dihydro-1H-indene core provide a pathway to introduce a wide variety of functional groups. These reactions typically involve a leaving group, such as a halogen, at a specific position on the ring. For example, a 1-halo-2,3-dihydro-1H-indene derivative can serve as an electrophile for nucleophilic attack. youtube.com

The mechanism of substitution, either Sₙ1 or Sₙ2, depends on the structure of the substrate and the reaction conditions. libretexts.org For a tertiary halogenoalkane derivative of indane, an Sₙ1 mechanism involving a relatively stable carbocation intermediate is likely. libretexts.org For primary or less hindered secondary derivatives, an Sₙ2 mechanism, involving a backside attack by the nucleophile, would be favored. libretexts.org

While direct nucleophilic substitution to form the carboxamide is less common, a two-step process involving the introduction of a nitrile group (e.g., using sodium cyanide as the nucleophile) followed by hydrolysis to the carboxylic acid and subsequent amidation is a viable synthetic strategy.

Table 5: Illustrative Nucleophilic Substitution on Indane Derivatives
Substrate TypeNucleophilePotential ProductMechanismReference
1-Bromo-2,3-dihydro-1H-indeneCN⁻2,3-Dihydro-1H-indene-1-carbonitrileSₙ1/Sₙ2 youtube.com
Tertiary halo-indane derivativeVarious nucleophilesSubstituted indanePrimarily Sₙ1 libretexts.org
Primary halo-indane derivativeVarious nucleophilesSubstituted indanePrimarily Sₙ2 libretexts.org

Formation of Complex this compound Analogs

The construction of complex analogs of this compound often involves multi-step synthetic sequences. A notable example is the synthesis of a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives designed as selective discoidin domain receptor 1 (DDR1) inhibitors. acs.org The synthetic strategy commenced with the protection of the amino group of the starting indane derivatives, followed by an alkylation step and a carbonyl-extrusion reaction to form the key indene intermediate. Subsequent deprotection and a Buchwald–Hartwig amination with 5-bromopyrimidine (B23866) afforded the target complex analogs. acs.org This modular approach allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's properties.

Another approach to complex indane derivatives involves the functionalization of pre-existing indane scaffolds. For instance, various indane derivatives have been synthesized and their antioxidant properties evaluated. researchgate.net The synthesis of these derivatives often involves reactions such as nitration, reduction, and acylation, starting from commercially available or readily prepared indanones. mdpi.com These transformations allow for the introduction of a wide range of functional groups at different positions of the indane ring system, leading to a library of complex analogs.

The following table provides a summary of representative complex this compound analogs and their synthetic precursors.

Enantioselective Synthesis and Chiral Resolution of this compound Derivatives

The stereochemistry of this compound derivatives is often a critical determinant of their biological activity. Consequently, significant effort has been dedicated to the development of methods for their enantioselective synthesis and the resolution of racemic mixtures.

Brønsted Acid Catalysis: Chiral Brønsted acids have emerged as powerful catalysts for a variety of enantioselective transformations. researchgate.net In the context of indane synthesis, Brønsted acid catalysis has been successfully applied to the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines. nih.gov This reaction, catalyzed by a BINOL-derived chiral N-triflyl phosphoramide, affords 1-aminoindene derivatives in good yields and with high enantioselectivities. These chiral amines can then be further functionalized to provide access to enantiomerically enriched this compound derivatives. The use of chiral phosphoric acids has also been demonstrated in the desymmetrization of meso-aziridines, yielding valuable chiral 1,2-diamines which can be precursors to complex chiral molecules. nih.gov

Rh(II)-Catalyzed C-H Insertion: Rhodium(II) catalysts are highly effective in promoting C-H insertion reactions, a powerful tool for the direct functionalization of C-H bonds. nih.govworktribe.com This methodology has been utilized for the enantioselective synthesis of various nitrogen-containing compounds. For instance, the intramolecular C-H amination of sulfamate (B1201201) esters catalyzed by chiral rhodium(II) complexes provides a direct route to chiral cyclic amines. nih.gov Furthermore, rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives has been shown to produce 2-arylindanes with high enantioselectivity. mdpi.com These methods offer a direct and atom-economical approach to chiral indane scaffolds that can be subsequently converted to the corresponding carboxamides.

The table below summarizes key catalytic asymmetric approaches for the synthesis of chiral indane derivatives.

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. almacgroup.com Transaminases (TAs), in particular, have proven to be valuable biocatalysts for the production of chiral amines from prochiral ketones. nih.govnih.gov These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high enantioselectivity. researchgate.net This approach can be applied to the asymmetric synthesis of chiral aminoindanes, which are key precursors for enantiomerically pure this compound derivatives. The broad substrate scope and high selectivity of transaminases make them attractive for industrial applications. nih.gov

The resolution of racemic mixtures remains a widely used strategy for obtaining enantiomerically pure compounds. organic-chemistry.org This can be achieved through several methods, including the formation of diastereomeric salts with a chiral resolving agent or through enzymatic kinetic resolution. organic-chemistry.orgresearchgate.net

Diastereomeric Salt Formation: In this classical method, a racemic mixture of a chiral acid or base is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. organic-chemistry.org These diastereomers have different physical properties and can be separated by techniques such as fractional crystallization. Subsequent removal of the resolving agent yields the separated enantiomers. For example, racemic 1-[N-(chloroacetyl)carbamoylamino]-2,3-dihydro-1H-inden-2-yl chloroacetate (B1199739) has been studied in both its racemic and chiral forms, with the different crystal packing arrangements of the enantiomers and the racemate being highlighted. researchgate.net

Enzymatic Kinetic Resolution: Lipases are a class of enzymes that are frequently used for the kinetic resolution of racemic alcohols and esters. researchgate.netlibretexts.org In a kinetic resolution, one enantiomer of the racemic substrate reacts faster with the enzyme than the other, leading to the enrichment of the unreacted substrate in one enantiomer and the product in the other. This method has been successfully applied to the resolution of various chiral building blocks. researchgate.netnih.gov

Photochemical Transformations Involving Dihydroindene Structures

Photochemistry offers unique pathways for the synthesis and transformation of organic molecules that are often inaccessible through thermal methods. epa.gov Dihydroindene structures can undergo various photochemical reactions, leading to the formation of novel and complex molecular architectures. For instance, irradiation of certain dihydroindene derivatives can induce ring-opening reactions, cycloadditions, or rearrangements. The photochemical behavior of 1,3-cyclohexadiene, a structural motif related to dihydroindene, has been extensively studied, revealing a complex series of events upon photoexcitation that lead to ring-opening. Photochemical methods have also been employed in the synthesis of complex polycyclic aromatic compounds, where photocyclization is a key step. While specific photochemical transformations of this compound itself are not extensively documented, the general reactivity of the dihydroindene scaffold under photochemical conditions suggests potential for future applications in the synthesis of novel derivatives.

Structure Activity Relationship Sar Studies of 2,3 Dihydro 1h Indene 1 Carboxamide Derivatives

Influence of Substituent Effects on Biological Activity

The biological activity of 2,3-dihydro-1H-indene-1-carboxamide derivatives can be significantly modulated by the introduction of various substituents on the indene (B144670) core and the carboxamide functional group. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

The carboxamide group is a key functional group in many biologically active compounds, and its modification in this compound derivatives has been a central focus of SAR studies. In the context of discoidin domain receptor 1 (DDR1) inhibitors, a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized. acs.org The introduction of an amino group at the 2-position of the indene ring was found to be a critical modification for achieving high potency. acs.org

Further investigations into the amino substituents have shown that their nature can fine-tune the biological activity. For instance, in the development of tubulin polymerization inhibitors based on a dihydro-1H-indene core, the introduction of an indole (B1671886) ring at various positions influenced the antiproliferative activities. nih.gov While not a direct amino substituent on the indene ring, this highlights the importance of nitrogen-containing heterocycles in modulating activity.

In a different chemical series, N-phenyl-1H-indazole-1-carboxamides, the presence and substitution of an amino group at the 3-position were shown to be important for their antiproliferative activity. nih.gov While the core scaffold is different, these findings underscore the general importance of amino groups in the SAR of carboxamide-containing heterocyclic compounds.

Table 1: Effect of Amino and Carboxamide Modifications on Biological Activity

Compound Series Modification Observation Reference
2-Amino-2,3-dihydro-1H-indene-5-carboxamides Introduction of 2-amino group Critical for high potency as DDR1 inhibitors. acs.org
Dihydro-1H-indene derivatives Introduction of indole ring Maintained antiproliferative activities to some extent. nih.gov
N-Phenyl-1H-indazole-1-carboxamides 3-Amino group Important for antiproliferative activity. nih.gov

The electronic properties of substituents on the aromatic ring of the 2,3-dihydro-1H-indene scaffold play a significant role in determining biological activity. Electron-withdrawing groups, such as trifluoromethyl (-CF3) and cyano (-CN), have been shown to enhance the potency of certain derivatives. For example, in the series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide based DDR1 inhibitors, the presence of a trifluoromethyl group was found to be favorable. acs.org However, it was also discovered that this group could be replaced by other alkyl groups like ethyl, isopropyl, or tertiary butyl without a significant loss of DDR1 inhibitory potency, suggesting that steric bulk in that region is also well-tolerated. acs.org

In a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which share the carboxamide feature, the introduction of electron-withdrawing groups on the phenyl ring was systematically investigated. mdpi.com It was found that compounds bearing a cyano (-CN) group exhibited the most significant inhibitory activity against FOXM1, while those with a nitro (-NO2) group were less effective. mdpi.com This highlights the specific nature of the electronic influence required for optimal interaction with the target protein.

The introduction of other functional groups also has a profound impact. For instance, in the development of melatonergic ligands from chiral 2,3-dihydro-1H-indene derivatives, the introduction of a lipophilic group at the 2- or 3-position was explored. researchgate.net In another study on dihydro-1H-indene derivatives as tubulin inhibitors, replacing a trimethoxy substitution with dimethoxy or a 4-hydroxy-3-methoxyphenyl group led to a decrease in antiproliferative activity, indicating the importance of these specific methoxy (B1213986) groups for potency. nih.gov

Table 2: Influence of Electron-Withdrawing and Other Functional Groups

Compound Series Substituent Position Effect on Activity Reference
2-Amino-2,3-dihydro-1H-indene-5-carboxamides Trifluoromethyl (-CF3) - Favorable for DDR1 inhibition. acs.org
2-Amino-2,3-dihydro-1H-indene-5-carboxamides Ethyl, Isopropyl, t-Butyl - Maintained DDR1 inhibitory potency. acs.org
N-Phenylthieno[2,3-b]pyridine-2-carboxamides Cyano (-CN) Phenyl ring Decreased FOXM1 expression. mdpi.com
N-Phenylthieno[2,3-b]pyridine-2-carboxamides Nitro (-NO2) Phenyl ring Less effective at inhibiting FOXM1. mdpi.com
Dihydro-1H-indene derivatives Dimethoxy, 4-hydroxy-3-methoxyphenyl - Decreased antiproliferative activity compared to trimethoxy. nih.gov

Stereochemical Influence on Activity and Receptor Binding

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of biological activity. For this compound derivatives, which often contain chiral centers, the stereochemical configuration can have a profound impact on their interaction with biological targets.

Many biological receptors are chiral, and as a result, they often exhibit a high degree of stereoselectivity in their interactions with ligands. This is evident in the case of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives as DDR1 inhibitors. acs.org A study comparing the enantiomers of a specific derivative revealed significant differences in their inhibitory potency. The (R)-isomer was found to be a potent inhibitor of DDR1 with an IC50 value of 5.6 nM, whereas the (S)-isomer was considerably less active, with an IC50 value of 42.5 nM. acs.org This suggests that the (R)-enantiomer achieves a more favorable binding orientation within the active site of the DDR1 kinase, likely forming a crucial hydrogen bond with the gatekeeper residue Thr701. acs.org

This enantiomeric specificity underscores the importance of controlling the stereochemistry during the synthesis and development of these compounds to ensure optimal therapeutic efficacy.

Table 3: Enantiomeric Specificity of a 2-Amino-2,3-dihydro-1H-indene-5-carboxamide Derivative

Enantiomer DDR1 IC50 (nM) Observation Reference
(R)-isomer 5.6 Potent inhibitor acs.org
(S)-isomer 42.5 Less active acs.org

While specific conformational analysis studies on this compound are not extensively detailed in the provided context, the general principles of cyclopentane (B165970) conformational analysis apply. The fusion of the five-membered ring to the benzene (B151609) ring imposes certain conformational constraints. The mobility of this fused ring system can be crucial for biological activity. biomedres.us For instance, in cis-octahydropentalene, another fused five-membered ring system, partial mobility is thought to have a profound effect on the function and biomedical properties of natural products containing this scaffold. biomedres.us

The specific conformation adopted by the dihydroindene ring will determine the spatial orientation of the substituents, including the critical carboxamide group. This, in turn, will affect the molecule's ability to fit into the binding pocket of a target protein and engage in the necessary intermolecular interactions for biological activity.

Rational Design and Lead Optimization Strategies for this compound Derivatives

The development of potent and selective this compound derivatives often employs rational design and lead optimization strategies. These approaches leverage an understanding of the SAR and the structure of the biological target to guide the synthesis of improved compounds.

A prime example of rational design is the development of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives as selective DDR1 inhibitors. acs.org Based on the binding mode of a parent compound, researchers designed new derivatives by moving a nitrogen atom out of the original isoindoline (B1297411) ring to create the 2-amino-2,3-dihydro-1H-indene scaffold. acs.org This was hypothesized to allow for a more favorable interaction with the DDR1 active site. acs.org

Lead optimization is an iterative process of modifying a hit or lead compound to improve its pharmacological properties. This often involves exploring different substituents to enhance potency, selectivity, and pharmacokinetic properties. In the optimization of 1H-1,2,3-triazole-4-carboxamides as PXR inhibitors, a systematic structural optimization led to the discovery of highly potent and selective compounds. nih.gov Similarly, lead optimization of benzoxazolone carboxamides involved a focused SAR study to identify a compound with improved oral bioavailability and CNS penetration. nih.gov

These strategies, which include modifying the core scaffold, exploring various substituents, and considering stereochemical aspects, are integral to the successful development of novel therapeutic agents based on the this compound framework.

Molecular Mechanisms of Action for 2,3 Dihydro 1h Indene 1 Carboxamide and Its Derivatives

Enzyme Inhibition Studies

Derivatives of 2,3-dihydro-1H-indene-1-carboxamide have been investigated for their ability to inhibit several key enzymes involved in disease pathology.

A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives have been developed as potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various cancers. nih.govacs.org These inhibitors were engineered using a structure-based design approach to specifically target DDR1 while sparing other kinases, such as Tropomyosin receptor kinases (Trks), to improve the specificity and reduce potential neurotoxicity. acs.org

One of the most effective compounds from this series, designated as 7f , demonstrated strong binding to DDR1 with a dissociation constant (Kd) of 5.9 nM and a half-maximal inhibitory concentration (IC50) of 14.9 nM. nih.govnottingham.ac.ukresearchgate.net The inhibitory action of this class of compounds effectively suppresses collagen-induced DDR1 signaling pathways. nih.gov The stereochemistry of the indene (B144670) core plays a crucial role in inhibitory potency. For instance, the (R)-isomer of one derivative (7c ) showed significantly higher potency (IC50 = 5.6 nM) compared to its (S)-isomer (7d , IC50 = 42.5 nM), highlighting the importance of the spatial arrangement for optimal binding. nih.govacs.org

Carboxamide derivatives are recognized as a significant class of succinate (B1194679) dehydrogenase inhibitors (SDHIs), primarily utilized as fungicides in agriculture. nih.govnih.govresearchgate.net SDH, also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. researchgate.net Inhibition of SDH disrupts cellular respiration and energy production. researchgate.net While the carboxamide functional group is a key feature of many known SDHIs, specific research focusing on this compound or its derivatives as targeted SDH inhibitors in a therapeutic context is not extensively documented in the reviewed scientific literature. Therefore, while its structural class is associated with SDH inhibition, its specific activity against this enzyme remains an area for further investigation. nih.govnih.gov

Inhibitor of Apoptosis Proteins (IAPs) are key regulators of programmed cell death (apoptosis) and inflammatory signaling pathways. nih.govembopress.org They function as E3 ubiquitin ligases and can directly inhibit caspases, the primary executioners of apoptosis. nih.govembopress.orgmdpi.com The modulation of IAPs is a therapeutic strategy, particularly in oncology, where IAP overexpression can contribute to tumor survival and treatment resistance. mdpi.comnih.gov Compounds that antagonize IAPs can promote the degradation of cellular IAP1 (cIAP1) and cIAP2, sensitizing cancer cells to apoptosis. nih.gov However, based on available research, there is no direct evidence to suggest that this compound or its derivatives function as modulators of IAP proteins.

Receptor Modulation and Specific Target Interactions

The binding affinity and specificity of this compound derivatives are dictated by specific non-covalent interactions within the binding sites of their target proteins, particularly kinase domains.

Hydrogen bonds are critical for the recognition and binding of inhibitors to the ATP-binding pocket of kinases. nih.govnih.gov In the case of the 2-amino-2,3-dihydro-1H-indene-5-carboxamide based DDR1 inhibitors, these interactions are well-defined. The inhibitor scaffold is designed to mimic the binding of adenine (B156593) to the hinge region of the kinase. nih.gov

Structural studies and molecular modeling have shown that these inhibitors form key hydrogen bonds with the kinase hinge. For example, the (R)-isomer 7c is predicted to form a crucial hydrogen bond with the gatekeeper residue, Threonine 701 (Thr701), in the DDR1 binding pocket. nih.govacs.org This interaction is a significant contributor to the high affinity and selectivity of the compound. The ability of the carboxamide and associated moieties to act as hydrogen bond donors and acceptors with the backbone of the kinase hinge region anchors the inhibitor in the active site, leading to potent inhibition. acs.orgnih.gov

π-stacking interactions, which are non-covalent interactions between aromatic rings, play a vital role in the stability of protein-ligand complexes. nih.govmdpi.comyoutube.com The indene core of this compound contains an aromatic ring, making it capable of participating in such interactions. Within a kinase binding pocket, this aromatic ring can stack with the aromatic side chains of amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Modulation of Cellular Pathways by Dihydroindene Carboxamides

Derivatives of this compound have been identified as potent modulators of complex signaling networks within cells. A significant portion of this activity is linked to their function as inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration by binding to collagen. nih.govresearchgate.net By interfering with DDR1 and other cellular targets, these compounds can halt the progression of diseases like pancreatic and lung cancer. nih.govnih.gov

A fundamental characteristic of cancer is uncontrolled cell proliferation and the evasion of programmed cell death, or apoptosis. Dihydroindene carboxamide derivatives have been shown to effectively counter these traits.

One mechanism involves the inhibition of tubulin polymerization. nih.gov Tubulin is a protein that assembles into microtubules, which are essential for forming the mitotic spindle during cell division. By binding to the colchicine (B1669291) site on tubulin, certain dihydro-1H-indene derivatives disrupt this process, leading to cell cycle arrest in the G2/M phase. nih.gov This halt in the cell cycle prevents cancer cells from dividing and can trigger apoptosis. nih.gov For example, a specific derivative, compound 12d , demonstrated potent antiproliferative activity against four different cancer cell lines, with IC₅₀ values ranging from 0.028 to 0.087 µM. nih.gov This compound was also found to induce apoptosis by causing the depolarization of the mitochondrial membrane in K562 leukemia cells. nih.gov

Furthermore, the anti-proliferative effects of some carboxamide compounds are linked to the downregulation of key growth factor receptors, such as the epidermal growth factor receptor (EGFR). nih.gov This can lead to the arrest of the cell cycle in the G1 phase and subsequent cell death. nih.govnih.gov The induction of apoptosis is often confirmed by observing an increased ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2. nih.gov

Table 1: Antiproliferative Activity of Dihydro-1H-indene Derivative 12d

This table displays the half-maximal inhibitory concentration (IC₅₀) values of compound 12d against various cancer cell lines, indicating its potency in inhibiting cell proliferation.

Cell LineCancer TypeIC₅₀ (µM)
K562Chronic Myelogenous Leukemia0.028
A549Non-small Cell Lung Cancer0.031
HCT116Colorectal Carcinoma0.045
MCF-7Breast Adenocarcinoma0.087

Source: Adapted from research findings on tubulin polymerization inhibitors. nih.gov

Epithelial-Mesenchymal Transition (EMT) is a biological process where stationary epithelial cells transform into migratory mesenchymal cells. oaepublish.com This process is vital for normal development but is often hijacked by cancer cells to facilitate metastasis and increase resistance to therapies. nih.govmdpi.com Several dihydroindene carboxamide derivatives have demonstrated the ability to suppress EMT. nih.govresearchgate.net

The primary mechanism for this suppression is the inhibition of DDR1. nih.govresearchgate.net DDR1 activation by collagen is a known trigger for EMT. By blocking this interaction, these compounds prevent the downstream signaling that leads to the loss of epithelial characteristics and the gain of a mesenchymal phenotype. nih.gov A key event in EMT is "cadherin switching," where the expression of E-cadherin (an epithelial marker) is lost and replaced by N-cadherin (a mesenchymal marker). A representative 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative, compound 7f , was shown to potently inhibit this collagen-induced cadherin switching. nih.gov This inhibition helps maintain the epithelial state of the cells, thereby reducing their migratory and invasive potential. nih.govresearchgate.net The suppression of EMT is a promising strategy for treating aggressive and metastatic cancers. oaepublish.comnih.gov

Table 2: Effect of Dihydroindene Carboxamide Derivative 7f on EMT Markers

This table illustrates the effect of compound 7f on the expression of key protein markers for the epithelial and mesenchymal states in pancreatic cancer cells stimulated with collagen.

MarkerCellular StateEffect of Compound 7f
E-cadherinEpithelialExpression Maintained/Upregulated
N-cadherinMesenchymalExpression Inhibited/Downregulated

Source: Based on findings related to DDR1 inhibition and suppression of cadherin switching. nih.gov

Collagen, the most abundant protein in the tumor microenvironment, signals to cancer cells primarily through Discoidin Domain Receptors (DDRs). nih.gov The DDR1 receptor, upon binding to collagen, undergoes a process called autophosphorylation, which activates a cascade of downstream signaling pathways that promote tumor growth and survival. nih.govmdpi.com

Derivatives of this compound act as highly selective inhibitors of this process. nih.govresearchgate.net Specifically, they block the kinase activity of DDR1, preventing its autophosphorylation. nih.govx-mol.com For instance, the derivative 7f was found to suppress DDR1 kinase activity with an IC₅₀ value of 14.9 nM. nih.govresearchgate.net This inhibition effectively shuts down the signals originating from the collagen-rich extracellular matrix.

The downstream effects of this blockade are significant. Key signaling proteins that are normally activated by DDR1, such as proline-rich tyrosine kinase 2 (PYK2) and pseudopodium-enriched atypical kinase 1 (PEAK1), remain inactive. nih.govmdpi.com By dose-dependently inhibiting the collagen-induced activation of DDR1 and these subsequent signaling proteins, dihydroindene carboxamides disrupt the communication between the cancer cells and their supportive microenvironment, thereby hindering tumor progression. nih.gov

Table 3: Inhibitory Activity of Dihydroindene Carboxamide Derivative 7f on DDR1

This table summarizes the binding affinity and inhibitory concentration of compound 7f against the DDR1 kinase, highlighting its potency and selectivity.

ParameterValueDescription
Kd5.9 nMDissociation constant, indicating high binding affinity to DDR1.
IC₅₀14.9 nMHalf-maximal inhibitory concentration against DDR1 kinase activity.

Source: Data from studies on 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies on 2,3 Dihydro 1h Indene 1 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov It is a widely used approach for calculating various molecular properties with a good balance between accuracy and computational cost. irjweb.com Studies on the parent structure, 2,3-dihydro-1H-indene (also known as indan), provide a basis for understanding the properties of its derivatives. researchgate.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the equilibrium geometry. These calculations on the related 2,3-dihydro-1H-indene molecule, performed at the DFT level with the 6-311++G(d,p) basis set, have shown that the molecular skeleton is non-planar. researchgate.net Harmonic frequency analysis is then typically performed on the optimized geometry. This analysis serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it allows for the prediction of vibrational spectra (e.g., Infrared and Raman), which can be compared with experimental results for validation. researchgate.net A good agreement between calculated and experimental vibrational frequencies indicates the reliability of the computational model. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the chemical reactivity of a molecule. chemrxiv.orgresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. researchgate.net The MEP surface reveals electron-rich regions (negative potential, typically colored in shades of red and yellow), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, shown in blue), which are prone to nucleophilic attack. irjweb.comresearchgate.net For instance, in molecules with heteroatoms like oxygen and nitrogen, the areas around these atoms typically show negative potential due to their high electronegativity. irjweb.comchemrxiv.org Analysis of the MEP surface for the parent molecule, 2,3-dihydro-1H-indene, and its derivatives helps to visualize how the activity and reactivity patterns change with substitution. researchgate.net The negative potential regions, such as those near lone pairs or pi-electron systems, are identified as minima in the MESP, which are crucial for understanding intermolecular interactions. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (Egap). wikipedia.org This gap is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. wikipedia.org Conversely, a large gap indicates high kinetic stability. wikipedia.org DFT calculations on 2,3-dihydro-1H-indene and its derivatives have been used to calculate the energies of these frontier orbitals and their gap, providing insights into their relative reactivity. researchgate.net

Table 1: Conceptual Frontier Molecular Orbital Properties
OrbitalDescriptionRole in Reactivity
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that is occupied by electrons.Acts as an electron donor; associated with nucleophilicity.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that is not occupied by electrons.Acts as an electron acceptor; associated with electrophilicity.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

From the HOMO and LUMO energy values obtained through DFT, several global reactivity descriptors can be calculated. These include electron affinity (A), ionization potential (I), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). These descriptors provide quantitative measures of a molecule's reactivity. For example, electronegativity describes the ability of a molecule to attract electrons, while hardness measures the resistance to charge transfer.

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. chemrxiv.org Although known to be dependent on the basis set used, it remains a popular method due to its simplicity. researchgate.net The analysis provides insights into the electron distribution and identifies potential sites for electrophilic and nucleophilic reactions. irjweb.com Atoms with more negative charges are more likely to donate electrons (nucleophilic centers), while those with more positive charges are prone to accept electrons (electrophilic centers). irjweb.com This information is valuable for understanding molecular interactions and reactivity patterns.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. chemmethod.comfrontiersin.org This method is central to drug discovery and development, as it helps to understand the binding mechanism and affinity of potential drug candidates to their biological targets. nih.govnih.gov

The process involves two main stages: a sampling algorithm that generates a variety of possible binding poses of the ligand in the receptor's active site, and a scoring function that ranks these poses based on their predicted binding affinity. frontiersin.org While specific molecular docking studies on 2,3-dihydro-1H-indene-1-carboxamide are not prominently reported, related indene (B144670) structures have been investigated as potential inhibitors for various biological targets, such as the main protease of SARS-CoV-2. researchgate.net Such studies use docking to analyze interactions, including hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the protein. chemmethod.comnih.gov The results from docking can then be further refined and validated using more computationally intensive methods like molecular dynamics simulations to assess the stability of the ligand-protein complex over time. chemmethod.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach that seeks to establish a correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available research, the methodologies are widely applied to structurally related carboxamide and indole (B1671886) derivatives. These studies provide a robust framework for how QSAR could be applied to understand and predict the activity of this compound and its analogs.

The fundamental principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. chemmethod.com By quantifying these properties using molecular descriptors, statistical models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts. youtube.com

General Methodologies Applied to Related Carboxamide Compounds:

QSAR studies on carboxamide-containing molecules often employ a variety of methods to build predictive models. These typically involve the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. For meaningful analysis, the activities should span a reasonable range.

Molecular Descriptor Calculation: A wide array of numerical descriptors that characterize the structural, physicochemical, and electronic properties of the molecules are calculated. These can be broadly categorized as 1D, 2D, or 3D descriptors.

Model Development: Statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). chemmethod.com

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed using both internal and external validation techniques.

Key QSAR Approaches:

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. nih.govmdpi.com The aligned structures of the compounds in the dataset are placed in a 3D grid, and the interaction energies between a probe atom and each molecule are calculated at each grid point. These interaction energies serve as the descriptors for developing the QSAR model. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA is another 3D-QSAR method. However, it calculates similarity indices at the grid points using a Gaussian-type function, which avoids some of the singularities at atomic positions present in CoMFA. nih.gov In addition to steric and electrostatic fields, CoMSIA can also model hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship. mdpi.com

Illustrative Research Findings from Related Compound Classes:

QSAR studies on various carboxamide derivatives have successfully identified key structural features influencing their biological activities. For instance, a study on aryl carboxylic acid amide derivatives as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH) utilized CoMFA and CoMSIA to develop statistically significant models. nih.gov The resulting models, summarized in the table below, demonstrated good predictive power.

Statistical Parameters of CoMFA and CoMSIA Models for Aryl Carboxylic Acid Amide Derivatives nih.gov
Modelq² (Cross-validated coefficient)r² (Conventional coefficient)r²_pred (External validation)
CoMFA0.6360.9930.563
CoMSIA0.6040.9500.523

Similarly, QSAR studies on indoloacetamide derivatives identified lipophilicity and the dimensions of substituents on the indole nitrogen as critical determinants of inhibitory activity. nih.gov A multiple linear regression model from this study highlighted the inverse relationship between parameters like polar surface area (PSA), molecular volume (PV), and lipophilicity of a phenyl substituent (πPh) with the biological activity (pIC₅₀).

Descriptor Contributions in a QSAR Model for Indoloacetamides nih.gov
DescriptorDescriptionCorrelation with Activity
PSAPolar Surface AreaInverse
PVMolecular VolumeInverse
PB1A width parameter of the N-substituentInverse
πPhLipophilicity of the phenyl substituentInverse

These examples demonstrate the power of QSAR methodologies to elucidate the complex relationships between molecular structure and biological function. Although direct QSAR data for this compound is lacking, the established principles and techniques from studies on related carboxamides and indoles provide a clear roadmap for future computational investigations of this compound and its derivatives. Such studies would be invaluable for designing new analogs with potentially enhanced or modified biological activities.

Spectroscopic and Crystallographic Characterization of 2,3 Dihydro 1h Indene 1 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, including derivatives of 2,3-dihydro-1H-indene-1-carboxamide. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Proton (1H) NMR Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while coupling constants (J), measured in Hertz (Hz), reveal information about adjacent non-equivalent protons.

For the parent this compound, the aromatic protons typically appear in the range of δ 7.1-7.4 ppm. The proton at position 1 (H-1), being benzylic and adjacent to the carboxamide group, resonates at a distinct chemical shift. The methylene (B1212753) protons at positions 2 and 3 (H-2 and H-3) exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other and to the H-1 proton. doaj.orgresearchgate.netresearchgate.net

In derivatives, the substitution pattern on the aromatic ring or modifications to the carboxamide group significantly influences the chemical shifts and coupling patterns of the protons. For instance, in 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, the protons of the two methylene groups in the indane structure show complex multiplets between 2.13 and 3.08 ppm. researchgate.netresearchgate.net The H-1' proton appears as a triplet at 4.36 ppm. researchgate.netresearchgate.net

Detailed analysis of coupling constants helps in assigning the relative stereochemistry of substituents on the five-membered ring. The magnitude of the vicinal coupling constants (³J) between H-1 and the H-2 protons can provide insights into the dihedral angles and, consequently, the conformation of the indane ring system.

Table 1: Representative ¹H NMR Data for 2,3-Dihydro-1H-indene Derivatives

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl 2,3-dihydro-1H-indene-1-carboxylate Aromatic H 7.39 – 7.15 m -
H-1 4.04 t 7.2
H-3 3.14 – 2.87 m -
H-2 2.49 – 2.28 m -
OCH₂CH₃ 4.22 – 4.16 m -
OCH₂CH₃ 1.28 t 7.1

Data sourced from a study on the synthesis of 1H-indene-3-carboxylate scaffolds. rsc.org

Carbon (13C) NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Chemical shifts in ¹³C NMR span a wider range than in ¹H NMR, typically from 0 to 220 ppm, which often allows for the resolution of all unique carbon signals. youtube.com

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the amide group is typically observed in the downfield region, around δ 170-180 ppm. The aromatic carbons resonate in the range of δ 120-150 ppm, with the quaternary carbons appearing at the lower end of this range. The aliphatic carbons of the indane ring (C-1, C-2, and C-3) are found in the upfield region.

Substituent effects on the ¹³C chemical shifts are well-documented and can be used to confirm the position of substituents on the aromatic ring or the indane core. For example, the chemical shifts of the aromatic carbons can be predicted with reasonable accuracy using additive substituent chemical shift (SCS) parameters.

Table 2: Representative ¹³C NMR Data for 2,3-Dihydro-1H-indene Derivatives

Compound Carbon Chemical Shift (δ, ppm)
Ethyl 2,3-dihydro-1H-indene-1-carboxylate C=O 173.9
Aromatic C (quaternary) 144.1, 140.9
Aromatic CH 127.5, 126.4, 124.7, 124.69
OCH₂CH₃ 60.8
C-1 50.2
C-3 31.8
C-2 28.7
OCH₂CH₃ 14.3

Data sourced from a study on the synthesis of 1H-indene-3-carboxylate scaffolds. rsc.org

Two-Dimensional NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals. HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for the straightforward identification of which protons are attached to which carbons. This is particularly useful for complex molecules with overlapping signals in their one-dimensional spectra. For instance, in complex indane derivatives, HSQC can definitively link the proton signals of the CH and CH₂ groups to their corresponding carbon resonances, resolving any ambiguity from the 1D spectra.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives shows characteristic absorption bands for the various functional groups.

The most prominent features in the IR spectrum include:

N-H stretching: The amide N-H group typically shows one or two sharp absorption bands in the region of 3100-3500 cm⁻¹. A primary amide (-CONH₂) will show two bands, while a secondary amide (-CONHR) will show a single band.

C=O stretching: The amide carbonyl (C=O) group exhibits a strong absorption band, typically in the range of 1630-1690 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding and conjugation.

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear below 3000 cm⁻¹.

C=C stretching: Aromatic C=C bond stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N stretching: The C-N stretching of the amide group can be found in the 1400-1440 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

For this compound, the molecular ion peak (M⁺) will be observed at an m/z value corresponding to its molecular weight. The fragmentation pattern can be complex but often involves the loss of the carboxamide group or cleavage of the five-membered ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, as the exact mass of an ion is unique to its specific atomic composition. HRMS is therefore a critical tool for confirming the molecular formula of newly synthesized this compound derivatives. For example, a derivative with the calculated exact mass for [M+H]⁺ of 327.1339 was found to have an experimental mass of 327.1337, confirming the molecular formula C₁₈H₁₉N₂O₄. rsc.org

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique in mass spectrometry that is instrumental in determining the molecular weight and obtaining structural information about polar molecules like this compound and its derivatives. This method allows for the analysis of compounds by transferring ions from a solution into the gas phase. nih.gov

In positive-ion mode ESI-MS, this compound, with a molecular weight of 161.20 g/mol , is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 162.07. uni.lunih.gov The presence of the basic nitrogen atom in the carboxamide group facilitates this protonation. Furthermore, adducts with common cations present in the solvent or as additives, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), are also anticipated.

For instance, a study on a related compound, 2,3-dihydro-1H-indene-5-carbothioamide, which is a thio-analogue, provides predicted m/z values for various adducts in ESI-MS. These predictions offer insight into the expected ionization behavior of this compound. uni.lu The formation of these adducts is a common phenomenon in ESI and aids in the confirmation of the molecular weight of the analyte. d-nb.info

It is important to note that electrochemical reactions can sometimes occur during the electrospray process, potentially leading to the observation of oxidation products. For example, studies on 2,3′-bisindolylmethanes have shown the formation of dehydro and radical cations during ESI-MS analysis. nih.gov

Table 1: Predicted ESI-MS Adducts for 2,3-dihydro-1H-indene-5-carbothioamide

AdductPredicted m/z
[M+H]⁺178.06850
[M+Na]⁺200.05044
[M-H]⁻176.05394
[M+NH₄]⁺195.09504
[M+K]⁺216.02438
[M+H-H₂O]⁺160.05848
[M+HCOO]⁻222.05942
[M+CH₃COO]⁻236.07507
[M+Na-2H]⁻198.03589
[M]⁺177.06067
[M]⁻177.06177
Data sourced from PubChem for a related thio-analogue, providing an indication of expected adducts for this compound. uni.lu

X-ray Diffraction (XRD) and Crystal Structure Determination

Table 2: Illustrative Crystallographic Data for a Related Carboxamide Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.876(5)
β (°)109.87(1)
Volume (ų)1894.1(1)
Z4
This data is for a representative N-substituted carboxamide and serves as an example of the type of information obtained from XRD studies. nih.gov

The crystal packing of this compound derivatives is expected to be dominated by a network of intermolecular interactions. rsc.orgexlibrisgroup.comrsc.orgresearchgate.net The carboxamide group is a key player in forming strong hydrogen bonds, typically N-H···O interactions, which often lead to the formation of dimers or extended chains. nih.gov

The solid-state conformation of this compound derivatives is determined by the spatial arrangement of their atoms, which can be elucidated through XRD. The five-membered ring of the indene (B144670) scaffold can adopt different conformations, such as an envelope or a twisted form, to minimize steric strain. The orientation of the carboxamide group relative to the indene ring is also a critical conformational feature. youtube.comyoutube.comyoutube.comyoutube.com

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound derivatives and for determining the enantiomeric excess of chiral variants.

For purity analysis, reversed-phase HPLC is commonly employed. A study on a related compound, 1H-indene-5-carboxamide, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-N,N-dimethyl-1,3-dioxo-, utilized a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For applications compatible with mass spectrometry, formic acid is substituted for phosphoric acid. sielc.comsielc.com Such methods are scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Since this compound possesses a chiral center at the C1 position, the separation of its enantiomers is crucial. Chiral HPLC, using a chiral stationary phase (CSP), is the most effective method for this purpose. uta.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. nih.goveijppr.com For example, a Lux® i-Cellulose-5 column has been successfully used for the separation of indazole-3-carboxamide type synthetic cannabinoids, achieving excellent resolution. nih.gov The choice of mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol (B129727) or acetonitrile), significantly influences the separation efficiency. youtube.com

The determination of enantiomeric excess is critical in pharmaceutical development, as different enantiomers of a chiral drug can have distinct biological activities. eijppr.com Chiral HPLC methods are developed to achieve baseline separation of the enantiomers, allowing for accurate quantification of each. Resolution values (Rs) greater than 1.5 are generally considered indicative of a good separation.

Table 3: Exemplary HPLC Method Parameters for a Related Indene Derivative

ParameterCondition
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN), Water, Phosphoric Acid
DetectionUV or Mass Spectrometry (MS)
ApplicationPurity analysis, Impurity isolation
These parameters are for a complex derivative and illustrate a typical reversed-phase HPLC setup. sielc.comsielc.com

Table 4: Common Chiral Stationary Phases for Enantiomeric Separation

CSP TypeExamplesTypical Applications
Polysaccharide-basedCellulose and Amylose derivativesBroad applicability for various compound classes
Pirkle-type(R,R)-Whelk-O 1π-acceptor/π-donor interactions
Cyclodextrin-basedBeta-cyclodextrinInclusion complexation
Ligand ExchangeAmino acid-copper complexesResolution of amino acids and their derivatives
This table summarizes common CSPs used for chiral separations. nih.goveijppr.comhplc.eu

Advanced Research Applications and Future Directions for 2,3 Dihydro 1h Indene 1 Carboxamide Derivatives

Utility as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

The 2,3-dihydro-1H-indene framework is a privileged structure in organic synthesis, valued for its rigid, three-dimensional shape which allows for precise spatial orientation of functional groups. The carboxamide derivative, 2,3-dihydro-1H-indene-1-carboxamide, and its parent carboxylic acid are key intermediates in the construction of more elaborate molecules.

Synthetic strategies often begin with the corresponding indanecarboxylic acid or indanone. nih.govnih.gov For instance, indane-1,3-dione can be synthesized through the nucleophilic addition of an alkyl acetate (B1210297) to a dialkyl phthalate, followed by hydrolysis and decarboxylation. nih.gov This dione (B5365651) is a versatile precursor for creating various substituted indene (B144670) derivatives. nih.gov

The synthesis of chiral 2,3-dihydro-1H-indene derivatives has been a focus for creating specific melatonergic ligands. researchgate.net One general synthetic route involves the cyclization of 3-(3,4,5-trimethoxyphenyl)propanoic acid using polyphosphoric acid to form the corresponding indanone, which is then further modified. nih.gov Another approach involves a multi-step sequence starting from 3-hydroxy-4-methylbenzaldehyde (B1330486) to produce α-aryl-α-pyrrolidin-2-ylideneacetonitriles, which can then undergo intramolecular cyclization to form 2,3-dihydro-1H-pyrrolo[1,2-a]indole derivatives. rsc.org These examples highlight how the indene core is assembled and then functionalized, serving as a foundational building block for complex heterocyclic systems. researchgate.netnih.govrsc.org

The functional groups on the indene ring, such as the carboxamide, can be readily modified. For example, the carboxamide can be formed from the corresponding carboxylic acid (2,3-dihydro-1H-indene-1-carboxylic acid). nih.gov The synthesis of various derivatives often involves coupling reactions, such as the Buchwald–Hartwig amination, to attach different moieties to the indene scaffold, as seen in the preparation of DDR1 inhibitors. nih.govacs.org This modularity allows chemists to systematically alter the structure to optimize its properties for a specific application.

Development of Targeted Inhibitors and Modulators

The rigid indene scaffold is particularly useful for designing molecules that can fit into the specific binding pockets of proteins. Consequently, derivatives of this compound have been extensively explored as inhibitors and modulators of various biological targets, particularly in oncology.

Discoidin Domain Receptor 1 (DDR1) Inhibitors: A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives have been designed as potent and highly selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer progression, particularly pancreatic cancer. nih.govacs.org Researchers aimed to improve target specificity and spare off-target kinases like the Tropomyosin receptor kinase (Trk) family to avoid potential neurotoxicity. nih.gov Compound 7f from this series was identified as a lead candidate, binding to DDR1 with a dissociation constant (Kd) of 5.9 nM and inhibiting its kinase activity with an IC₅₀ value of 14.9 nM. acs.org This compound effectively suppressed collagen-induced DDR1 signaling and exhibited promising therapeutic efficacy in mouse models of pancreatic cancer. acs.org The stereochemistry was found to be crucial, with the (R)-isomer (7c , IC₅₀ = 5.6 nM) showing significantly more potent inhibition of DDR1 than the (S)-isomer (7d , IC₅₀ = 42.5 nM). acs.org

Tubulin Polymerization Inhibitors: Other dihydro-1H-indene derivatives have been developed as inhibitors of tubulin polymerization, a key target for anticancer drugs. nih.gov These compounds are designed to bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, inducing cell cycle arrest, and ultimately leading to apoptosis. A notable compound, 12d , demonstrated potent antiproliferative activity against four different cancer cell lines with IC₅₀ values ranging from 0.028 to 0.087 µM. nih.gov Further studies showed that compound 12d also possesses anti-angiogenic properties and can inhibit tumor growth in vivo without significant toxicity, making it a promising candidate for further research. nih.gov

Inhibitors of Apoptosis Proteins (IAPs): The 2,3-dihydro-1H-indene structure has also been used to create small molecule mimetics of SMAC (Second Mitochondria-derived Activator of Caspases) that target and inhibit Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, cIAP1, and cIAP2. google.com By inhibiting these proteins, which are often overexpressed in cancer cells, these compounds can promote apoptosis. These derivatives are being investigated for the treatment of various cancers, including breast cancer, colon cancer, and acute myeloid leukemia. google.com

Table 1: Selected this compound Derivatives as Targeted Inhibitors

\Range across four tested cancer cell lines.*

Exploration in New Material Sciences (e.g., Organic Solar Cells)

Beyond medicinal chemistry, the unique electronic and structural properties of indene derivatives make them attractive candidates for applications in material science. A significant area of exploration is their use in organic solar cells (OSCs).

The core structure of interest in this field is often a derivative of indane-1,3-dione, specifically 2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile (often abbreviated as IC). This unit serves as a potent electron-accepting end-group for non-fullerene acceptors (NFAs) in OSCs. researchgate.net The indene-based acceptor unit is valued for its ability to enhance the photovoltaic parameters of the solar cell. researchgate.net

Researchers have designed and synthesized novel near-infrared electron acceptors by combining a central donor core with these cyano-substituted indene-based terminal groups. researchgate.net The extended π-conjugation and strong electron-withdrawing capability of this end-group help to tune the frontier molecular orbital energy levels (HOMO/LUMO) of the material, which is critical for efficient charge separation and transport. nih.gov Modifications to the indenoindene (B15069699) core itself, which can act as a donor, allow for fine-tuning of crystallinity, energy levels, and solubility, all of which are crucial for fabricating high-performance OSCs. nih.gov The goal is to create materials that can absorb a broad range of the solar spectrum and efficiently convert photons into electrical current, with recent research pushing the power conversion efficiency of single-junction OSCs to over 17%. nih.govnih.gov

Future Research Perspectives and Challenges in Compound Design and Mechanism Elucidation

The future of this compound derivatives is promising, but several challenges and research directions remain.

In medicinal chemistry, a primary challenge is achieving even greater selectivity for targeted inhibitors to minimize off-target effects and potential toxicity. For DDR1 inhibitors, while significant progress has been made in creating Trk-sparing compounds, a comprehensive understanding of the kinome-wide selectivity profile is essential for clinical translation. nih.govacs.org Furthermore, elucidating the mechanisms of acquired resistance to these inhibitors will be crucial for developing next-generation drugs and combination therapies. For tubulin inhibitors, overcoming multidrug resistance remains a significant hurdle for many microtubule-targeting agents. nih.gov Future designs may incorporate novel functionalities to evade resistance mechanisms or to deliver the drug specifically to tumor cells.

In material science, the main challenge is to further improve the power conversion efficiency (PCE) and long-term stability of organic solar cells based on indene derivatives. nih.govnih.gov This involves rational molecular engineering to optimize the optical bandgap, energy level alignment, and morphology of the active layer. nih.govresearchgate.net Designing new donor and acceptor materials with improved charge mobility and reduced energy loss during charge separation is a key focus. nih.gov For single-material OSCs, a significant challenge is to create polymers or molecules that effectively combine donor and acceptor properties while self-assembling into an optimal morphology for charge generation and transport. researchgate.net

Across both fields, the development of more efficient and scalable synthetic routes is a continuous goal. nih.govresearchgate.net As the complexity of the target molecules increases, so does the need for innovative synthetic methodologies that are cost-effective and environmentally friendly. Computational modeling and machine learning are expected to play an increasingly important role in predicting the properties of new derivatives, thereby accelerating the design-synthesis-testing cycle.

Table of Mentioned Compounds

Q & A

(Basic) What synthetic methodologies are effective for preparing 2,3-dihydro-1H-indene-1-carboxamide derivatives, and how can reaction yields be optimized?

Answer:
A common approach involves functionalizing the indene scaffold via nucleophilic substitution or coupling reactions. For example, carboxylate esters of 2,3-dihydro-1H-indene derivatives can be synthesized by reacting indenone precursors with 2-methylallyl esters under catalytic conditions, achieving yields up to 75% (e.g., 2-methylallyl 1-oxo-indene-2-carboxylate synthesis) . Optimization strategies include:

  • Catalyst selection : Use of transition-metal catalysts (e.g., Pd, Cu) for cross-coupling reactions.
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction kinetics.
  • Purification : Column chromatography with gradients (e.g., pentane:ethyl acetate) ensures high purity (>97%) .

(Advanced) How can discrepancies between X-ray crystallographic data and computational molecular docking results be resolved for this compound derivatives?

Answer:
Contradictions may arise from crystal packing effects vs. isolated molecule simulations. Methodological steps include:

  • Data validation : Cross-check crystallographic parameters (e.g., atomic displacement factors in Table 2 ) with density functional theory (DFT)-optimized geometries.
  • Software tools : Refine structures using SHELX and compare with docking outputs (e.g., AutoDock Vina).
  • Thermal motion analysis : High displacement parameters (>0.5 Ų) in crystal data may indicate flexibility not captured in rigid docking .

(Basic) Which analytical techniques are critical for confirming the structural integrity of this compound compounds?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR resolve substituent positions (e.g., ketone/enol tautomer ratios observed in 1H^1H NMR) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C15_{15}H17_{17}O3+_3^+ with <0.5 ppm error) .
  • X-ray crystallography : Atomic coordinates (Table 2 ) provide unambiguous bond-length/angle validation.

(Advanced) What experimental design considerations are essential for evaluating this compound-based DDR1 inhibitors in pancreatic cancer models?

Answer:
Key steps from in vivo studies include :

  • Orthotopic models : Implant pancreatic cancer cells (e.g., PANC-1) into mouse pancreata for tumor microenvironment relevance.
  • Dosage optimization : Administer inhibitors (e.g., compound 7f) at 10–50 mg/kg/day, monitoring collagen-induced DDR1 signaling suppression.
  • Endpoint assays : Histopathology for epithelial-mesenchymal transition (EMT) markers and colony formation assays.

(Advanced) How is circular dichroism (CD) spectroscopy applied to determine the absolute configuration of chiral this compound derivatives?

Answer:
The absolute configuration (e.g., 1S,2S for a serotonin uptake inhibitor) is assigned using:

  • Sector/chirality rules : Analyze CD spectra for Cotton effects correlated with substituent orientation .
  • Comparative analysis : Match CD curves with structurally characterized analogs (e.g., 1-substituted dihydroindenes) .

(Basic) What safety protocols are mandatory when synthesizing this compound derivatives with reactive intermediates?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for volatile intermediates (e.g., aldehydes) .
  • Waste disposal : Segregate halogenated byproducts and contract certified waste management services .

(Advanced) How are binding affinity (Kd) and inhibitory potency (IC50) determined for this compound-based kinase inhibitors?

Answer:

  • Surface plasmon resonance (SPR) : Measure real-time Kd values (e.g., 5.9 nM for DDR1 inhibitor 7f) .
  • Enzyme assays : IC50 is calculated via dose-response curves (e.g., 14.9 nM IC50 using ATPase activity assays) .
  • Statistical validation : Triplicate experiments with ±10% error margins ensure reproducibility .

(Advanced) What strategies mitigate synthetic challenges in introducing trifluoromethyl groups to the this compound scaffold?

Answer:

  • Electrophilic fluorination : Use CF3_3-I or Umemoto reagents for regioselective substitution .
  • Protecting groups : Temporarily block reactive sites (e.g., amides) to avoid side reactions .
  • Post-synthetic modification : Late-stage trifluoromethylation via Pd-catalyzed cross-coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.